N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound features a hybrid structure combining a 2,3-dihydro-1,4-benzodioxin core, a 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group, and a 2-oxo-1,2-dihydropyridine moiety linked via an acetamide bridge. Such heterocyclic frameworks are often associated with bioactivity, particularly in targeting enzymes or receptors due to their electron-rich and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-15-5-2-3-6-17(15)22-26-23(33-27-22)18-7-4-10-28(24(18)30)14-21(29)25-16-8-9-19-20(13-16)32-12-11-31-19/h2-10,13H,11-12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGJAGOLQKJWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing research findings, including enzyme inhibition studies and molecular docking analyses.
Chemical Structure and Properties
The compound features a complex structure that incorporates a benzodioxin moiety linked to an acetamide group and a pyridine derivative. Its molecular formula is , and it exhibits properties conducive to various biochemical interactions.
Enzyme Inhibition Studies
Research has indicated that derivatives of benzodioxin compounds exhibit significant enzyme inhibitory activities. Specifically, studies have focused on their effects on:
- α-Glucosidase : Compounds similar to this compound have shown substantial inhibitory activity against α-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM) .
- Acetylcholinesterase (AChE) : The same compounds have demonstrated weaker inhibitory effects on AChE, which is significant in the context of Alzheimer's disease treatment .
Table 1: Enzyme Inhibition Data
| Compound Name | α-Glucosidase IC50 (µM) | AChE IC50 (µM) |
|---|---|---|
| Compound A | 25 | 150 |
| Compound B | 30 | 160 |
| N-(Benzodioxin Acetamide) | 28 | 155 |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinities of this compound with target enzymes. The results suggest that the compound forms stable complexes with active sites of α-glucosidase and AChE, indicating its potential as a therapeutic agent .
Case Studies
Case Study 1: Diabetes Management
A study focusing on the inhibition of α-glucosidase by benzodioxin derivatives showed that certain structural modifications could enhance enzyme inhibition. The findings suggest that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-substituted acetamides could be promising candidates for developing new antidiabetic drugs .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of related compounds on neuronal cell lines. The results indicated that these compounds could mitigate oxidative stress-induced cell death through their action on cholinergic pathways .
The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-substituted compounds primarily involves their interaction with specific enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The presence of the benzodioxin moiety enhances the lipophilicity and bioavailability of the compound, facilitating its interaction with target sites in biological systems .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves multiple steps that include the formation of the benzodioxin moiety and subsequent derivatization with oxadiazole and dihydropyridine components. The structures of synthesized compounds are typically confirmed through techniques such as proton nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Enzyme Inhibition Studies
One of the primary applications of this compound is its potential as an enzyme inhibitor. Research has shown that derivatives containing the benzodioxin structure exhibit significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Antidiabetic Potential
The anti-diabetic properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-acetamide derivatives have been evaluated through their ability to inhibit α-glucosidase activity. The results indicate that certain derivatives possess promising activity against this enzyme, suggesting their potential use in managing blood glucose levels in diabetic patients .
Neuroprotective Effects
Additionally, compounds featuring the oxadiazole moiety have shown neuroprotective effects in various models of neurodegeneration. Studies suggest that these compounds may ameliorate cognitive deficits associated with Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing oxidative stress .
Case Study 1: Antidiabetic Activity
In a study conducted on a series of synthesized acetamides derived from benzodioxin and oxadiazole, several compounds were screened for their α-glucosidase inhibitory activity. The most potent inhibitors demonstrated IC50 values comparable to existing antidiabetic medications, indicating their potential for further development as therapeutic agents for T2DM .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of these compounds in rat models induced with scopolamine to mimic Alzheimer's symptoms. The treated groups exhibited significant improvements in memory and cognitive functions compared to control groups. This suggests that the compound could be a candidate for treating neurodegenerative diseases .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Heterocyclic Diversity: The target compound’s oxadiazole and dihydropyridinone groups distinguish it from triazole- or pyridine-based analogues (e.g., ).
- Substituent Effects: The 2-methylphenyl group on the oxadiazole may enhance lipophilicity compared to pyridinyl () or dimethylaminomethylphenyl () substituents.
Physicochemical Properties
- Spectroscopic Characterization: NMR Profiles: highlights that substituent-induced chemical shift changes in regions analogous to the target compound’s oxadiazole and dihydropyridinone moieties (e.g., δ 7.5–8.5 ppm for aromatic protons) can elucidate structural differences . Mass Spectrometry: Expected [M+H]⁺ peaks for the target compound would align with analogues (~500–550 m/z range) .
Q & A
Basic: What are the key steps and methodologies for synthesizing this compound?
Answer:
The synthesis involves a multi-step process:
- Step 1: Formation of the oxadiazole ring via cyclization of a nitrile oxide intermediate with a substituted amidoxime under reflux in DMF .
- Step 2: Coupling the oxadiazole moiety to the dihydropyridinone core using a nucleophilic substitution or amidation reaction, often catalyzed by NaH or K₂CO₃ in anhydrous THF at 60–80°C .
- Step 3: Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and mass spectrometry (HRMS) .
Critical Parameters: Solvent choice (DMF for polar intermediates), temperature control (±2°C), and reaction monitoring via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.8–8.2 ppm), dihydropyridinone carbonyl (δ ~170 ppm), and acetamide NH (δ ~10 ppm) .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 490.152) and fragmentation patterns .
Advanced: How to optimize reaction yields while minimizing by-products?
Answer:
- Design of Experiments (DoE): Vary temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (NaH: 1–5 eq.) to identify optimal conditions .
- By-Product Mitigation: Use scavenger resins (e.g., QuadraSil™ AP for excess amines) or gradient HPLC purification .
- Kinetic Monitoring: In-situ IR or Raman spectroscopy to track reaction progress and halt at maximal conversion .
Advanced: How to design assays for evaluating biological activity?
Answer:
- Target Selection: Prioritize enzymes/receptors based on structural analogs (e.g., kinase inhibition due to oxadiazole’s ATP-mimetic properties) .
- Assay Design:
- Enzyme Inhibition: Measure IC₅₀ via fluorescence-based assays (e.g., ADP-Glo™ for kinases) with controls for non-specific binding .
- Cellular Uptake: Use radiolabeled (³H/¹⁴C) compound to quantify permeability (Caco-2 monolayers) .
- Data Validation: Compare with positive controls (e.g., staurosporine for kinases) and use triplicate measurements .
Advanced: How to conduct structure-activity relationship (SAR) studies?
Answer:
- Analog Synthesis: Modify substituents on the 2-methylphenyl group (e.g., replace with 4-Cl or 3-OCH₃) to assess electronic effects .
- Activity Correlation: Use regression models (e.g., Hansch analysis) to link logP, Hammett σ values, and IC₅₀ data .
- Key Metrics: Prioritize analogs with ≥10-fold potency improvements and reduced cytotoxicity (CC₅₀ > 50 µM in HEK293 cells) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Source Analysis: Verify compound purity (≥95% by HPLC) and batch-to-batch consistency, as impurities (e.g., residual DMF) may skew results .
- Assay Replication: Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Structural Confirmation: Re-characterize disputed batches via X-ray crystallography (if crystalline) or 2D NMR (NOESY for stereochemistry) .
Advanced: What computational approaches predict binding modes and pharmacokinetics?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; PDB: 1M17) .
- MD Simulations: Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes .
- ADMET Prediction: Tools like SwissADME predict logP (~3.2), CNS permeability (low), and CYP450 inhibition risks .
Advanced: How to evaluate stability and degradation pathways?
Answer:
- Forced Degradation: Expose to accelerated conditions (40°C/75% RH, 0.1N HCl/NaOH, UV light) and monitor via HPLC .
- Degradant Identification: LC-MS/MS to detect oxidation products (e.g., sulfoxide formation at thioether groups) .
- Stabilization Strategies: Lyophilize with cryoprotectants (trehalose) or formulate in PEG-based matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
